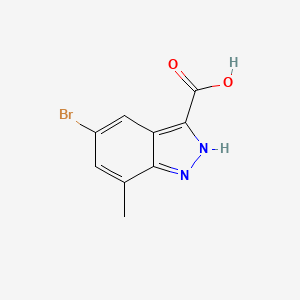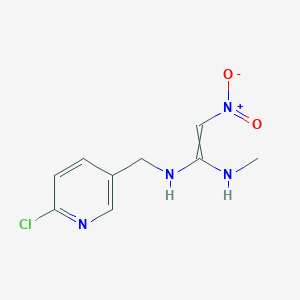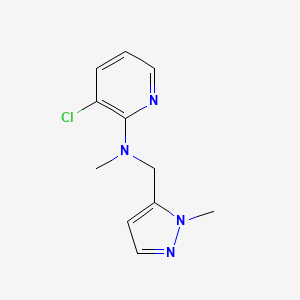
3-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, making them attractive for the development of new pesticides .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, often involves intermediate derivatization methods (IDMs) . The structures of these compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which enables multidirectional transformations . The introduction of different substituents on pyrazole provides a diversity of structures .Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
This compound has been evaluated for its inhibitory potency against selected kinases, particularly those harboring a rare cysteine in the hinge region. Kinases like MPS1, MAPKAPK2, and p70S6Kβ/S6K2 are crucial in cell signaling and regulation. Inhibitors targeting these kinases can be instrumental in the treatment of various malignancies, including triple-negative breast cancer .
Antiviral Activity
Derivatives of this compound class have shown potential as antiviral agents. For instance, indole derivatives, which share a similar heterocyclic structure, have been reported to exhibit inhibitory activity against influenza A and other viruses . This suggests that our compound could be modified to enhance its antiviral properties.
Anticancer Properties
The structural framework of this compound is conducive to modifications that can target specific cancer pathways. By inhibiting key kinases involved in cancer cell proliferation, compounds like this can be developed into potent anticancer drugs .
Synthesis of Novel Drug Molecules
The compound’s structure allows for a variety of synthetic modifications, making it a valuable precursor in the synthesis of novel drug molecules. Its heterocyclic core is a common feature in many pharmacologically active compounds .
Covalent Inhibitors Development
The compound’s ability to undergo nucleophilic aromatic substitution makes it a candidate for developing covalent inhibitors. These inhibitors form a permanent bond with their target enzyme, leading to sustained inhibition, which is beneficial in chronic conditions .
Chemical Synthesis and Material Science
In the realm of chemical synthesis and material science, this compound’s derivatives can be used as intermediates in the synthesis of complex molecules. For example, they can be employed in the synthesis of polymers or as building blocks for nanomaterials .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have shown significant activity on the kinase p70s6kβ .
Mode of Action
It’s known that many similar compounds work by interacting with their targets, often through nucleophilic substitution . This interaction can lead to changes in the target’s function, which can have various effects on the organism.
Biochemical Pathways
Compounds with similar structures have been found to impact various pathways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Similar compounds have shown a range of effects at the molecular and cellular level, often related to their interaction with their targets .
Eigenschaften
IUPAC Name |
3-chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-15(8-9-5-7-14-16(9)2)11-10(12)4-3-6-13-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOWBFPSSXONTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2864083.png)
![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2864084.png)
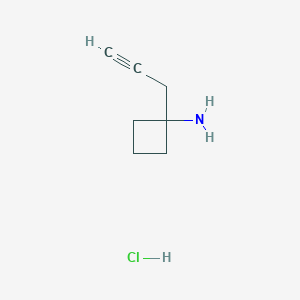
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)
![2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2864089.png)
![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B2864090.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one](/img/structure/B2864091.png)
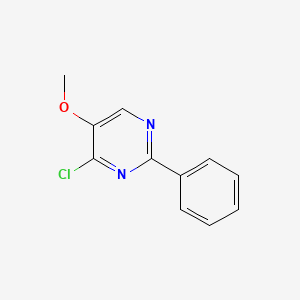
![(3R)-N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B2864095.png)
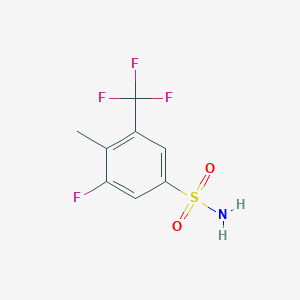
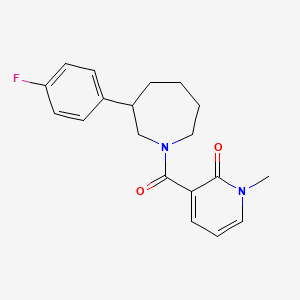
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2864099.png)
